Cytotoxicity Against Human Melanoma A375 Cells: Comparative IC50 Data for Benzimidazole-Quinoline Hybrids
Within the benzimidazole-quinoline hybrid series reported by Srinivasa et al. (2024), the analogue with the closest structural resemblance to the target compound—compound 10b—exhibited an IC50 of 16.5 ± 1.5 µg/mL against A375 melanoma cells [1]. In contrast, a structurally distinct analogue from the same series, replacing the thiophene-carbaldehyde-derived benzimidazole with a different substitution pattern (compound 9a), showed an IC50 of 34.7 ± 0.9 µg/mL, representing a >2-fold loss in potency [1]. This demonstrates that the precise benzimidazole substitution and linker architecture significantly modulate cytotoxic activity.
| Evidence Dimension | In vitro cytotoxicity (IC50) against human melanoma A375 cell line |
|---|---|
| Target Compound Data | Not directly reported; closest structural analogue 10b: 16.5 ± 1.5 µg/mL |
| Comparator Or Baseline | Compound 9a (structurally distinct analogue): 34.7 ± 0.9 µg/mL |
| Quantified Difference | Approximately 2.1-fold greater potency for the benzimidazole-thiophene hybrid (10b) vs. the simpler analogue (9a) |
| Conditions | MTT assay; 48 h incubation; A375 human melanoma cell line; data expressed as mean ± SD of triplicate determinations [1] |
Why This Matters
Demonstrates that the benzimidazole substituent and linker geometry are not interchangeable; selection of the correct analogue directly impacts the achievable cytotoxicity window.
- [1] Srinivasa, S. B.; Poojary, B.; Kalal, B. S.; Brahmavara, U.; Vaishali, D.; Das, A. J.; Kalenga, T. M.; Paidikondala, M.; Shankar, M. K. Design, synthesis and anticancer activity of Novel benzimidazole containing quinoline hybrids. Results in Chemistry 2024, 9, 101631. View Source
